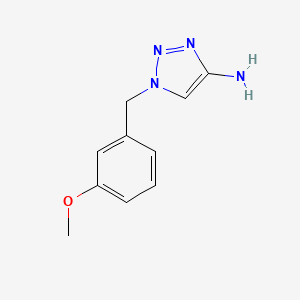![molecular formula C6H9N3O B13646291 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-amine is a heterocyclic compound that features a fused oxazole and pyridine ring system
Preparation Methods
The synthesis of 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can lead to the formation of the desired oxazolo[5,4-c]pyridine ring system . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-amine can be compared with other similar compounds such as:
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine: This compound has a similar structure but differs in the position of the nitrogen atom in the oxazole ring.
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride: This is a hydrochloride salt form of a similar compound, which may have different solubility and stability properties.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-amine |
InChI |
InChI=1S/C6H9N3O/c7-6-4-1-2-8-3-5(4)10-9-6/h8H,1-3H2,(H2,7,9) |
InChI Key |
LFTJXSZKOJXNHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=NO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)







![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)




